molecular formula C20H28N4O B12180535 N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxamide

N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxamide

Cat. No.: B12180535
M. Wt: 340.5 g/mol
InChI Key: LHDQLHPBCGWFTA-UHFFFAOYSA-N
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Description

N-(bicyclo[221]hept-5-en-2-ylmethyl)-1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxamide is a complex organic compound that features a unique bicyclic structure combined with a pyrimidine and piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. The starting materials often include bicyclo[2.2.1]hept-5-en-2-ylmethyl derivatives, 4,6-dimethylpyrimidine, and piperidine-4-carboxylic acid. The key steps may involve:

    Formation of the bicyclic structure: This can be achieved through Diels-Alder reactions or other cycloaddition reactions.

    Coupling reactions: The bicyclic structure is then coupled with the pyrimidine and piperidine moieties using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions.

    Purification: The final product is purified using techniques like column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reactions: Using larger reactors and optimizing reaction conditions (temperature, pressure, solvent) for industrial-scale synthesis.

    Continuous flow chemistry: Implementing continuous flow reactors to improve efficiency and safety.

    Quality control: Employing rigorous quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(bicyclo[22

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals due to its unique structure and potential biological activity.

    Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.

    Materials Science: Its unique structural features may make it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to receptors: The compound may interact with specific receptors in the body, modulating their activity.

    Enzyme inhibition: It may inhibit the activity of certain enzymes, affecting biochemical pathways.

    Signal transduction: The compound could influence signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxamide analogs: Compounds with similar bicyclic structures and pyrimidine or piperidine moieties.

    Other bicyclic compounds: Such as norbornene derivatives.

    Pyrimidine derivatives: Compounds with similar pyrimidine structures but different substituents.

Uniqueness

This compound is unique due to its combination of a bicyclic structure with a pyrimidine and piperidine moiety, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H28N4O

Molecular Weight

340.5 g/mol

IUPAC Name

N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxamide

InChI

InChI=1S/C20H28N4O/c1-13-9-14(2)23-20(22-13)24-7-5-16(6-8-24)19(25)21-12-18-11-15-3-4-17(18)10-15/h3-4,9,15-18H,5-8,10-12H2,1-2H3,(H,21,25)

InChI Key

LHDQLHPBCGWFTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCC(CC2)C(=O)NCC3CC4CC3C=C4)C

Origin of Product

United States

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